

"environmental fate and transport of vinyl chloride"

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An In-depth Technical Guide on the Environmental Fate and Transport of Vinyl Chloride

Introduction

Vinyl chloride, a colorless gas with a mild, sweet odor, is a significant industrial chemical primarily used in the production of polyvinyl chloride (PVC).[1][2][3] PVC is a versatile plastic utilized in a vast array of products, including pipes, wire coatings, and packaging materials.[1] [4][5] Beyond its direct industrial use, vinyl chloride is also a notable environmental contaminant. It can be released into the environment from manufacturing facilities or, more commonly, formed as a microbial breakdown product of other chlorinated solvents like tetrachloroethylene (PCE) and trichloroethylene (TCE) at contaminated sites.[4][6][7] Its physical and chemical properties, particularly its high volatility and mobility, govern its distribution and persistence in the environment. This guide provides a detailed overview of the environmental fate and transport of vinyl chloride, intended for researchers and environmental scientists.

Physical and Chemical Properties

The environmental behavior of **vinyl chloride** is dictated by its distinct physical and chemical properties. It is a gas at ambient temperature and pressure but is typically stored and transported as a liquefied compressed gas.[1][4] Its high vapor pressure and Henry's Law constant indicate a strong tendency to partition from water to air. Conversely, its low octanol-water partition coefficient (Kow) and soil adsorption coefficient (Koc) suggest limited sorption to organic matter and high mobility in soil and groundwater.[6]



Table 1: Physical and Chemical Properties of Vinyl Chloride

Property	Value	References
Chemical Formula	C ₂ H ₃ Cl	[1]
Molecular Weight	62.5 g/mol	[1][8]
Physical State	Colorless gas at 20°C	[4][8]
Boiling Point	-13.4°C (7.9°F)	[1][8]
Melting Point	-153.8°C (-244.8°F)	[1][8]
Vapor Pressure	2,530 - 2,660 mmHg at 20- 25°C	[1][8]
Water Solubility	1,100 - 8,800 mg/L at 25°C	[8]
Henry's Law Constant (Dimensionless)	~1.6 at 25°C	[9]
Henry's Law Constant (atm⋅m³/mol)	0.0278 at 24.8°C	[8]
Log Octanol-Water Partition Coefficient (Log Kow)	1.36 - 1.58	[8][10][11]
Soil Organic Carbon-Water Partition Coefficient (Log Koc)	2.32 - 2.95 (Koc values from 210 to 890)	[6][9][12]
Vapor Density (air = 1)	2.15 - 2.2	[1]

Environmental Fate and Transport

Once released, **vinyl chloride** partitions among air, water, and soil compartments, undergoing various transport and degradation processes.

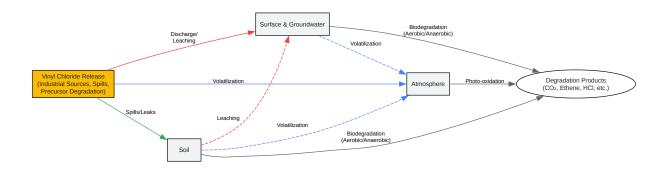
Transport and Partitioning

• Atmosphere: Due to its high volatility, the primary environmental sink for **vinyl chloride** is the atmosphere.[13] When released to soil or surface water, it rapidly evaporates.[5][6][13] In the



air, **vinyl chloride** is degraded through reactions with photochemically generated hydroxyl radicals and ozone. This process is relatively fast, with an atmospheric half-life estimated to be a few days.[6][13]

- Water: In surface water, volatilization is the most significant removal process, with reported half-lives ranging from approximately 1 to 40 hours. Vinyl chloride exhibits low to moderate solubility in water and does not strongly adsorb to sediments.[4] In groundwater, where volatilization is limited, it can be more persistent.[7] Its high mobility means it can readily travel with groundwater flow, potentially creating large contaminant plumes.[4][14]
- Soil: When released to soil, the majority of vinyl chloride will volatilize into the atmosphere.
 [4][6] It has a low tendency to adsorb to soil particles, as indicated by its low Koc value, making it highly mobile.
 [6][15] This high mobility creates a significant potential for vinyl chloride to leach from contaminated soil into underlying groundwater.
 [6][12][14]



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Diagram 1: Environmental fate and transport pathways of vinyl chloride.

Environmental Degradation

Degradation of vinyl chloride occurs through both abiotic and biotic pathways.

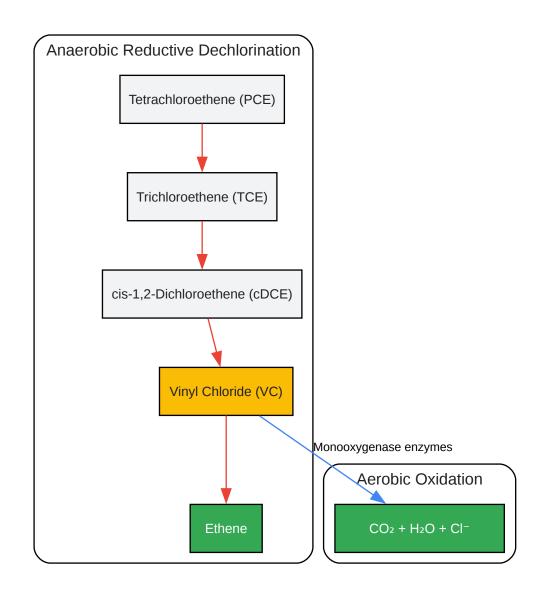
Foundational & Exploratory





- Abiotic Degradation: The primary abiotic degradation process is photo-oxidation in the
 atmosphere, which breaks down vinyl chloride into compounds like formaldehyde,
 hydrochloric acid, and carbon monoxide.[13] Hydrolysis in water and soil is a very slow
 process and is generally not considered a significant degradation pathway compared to
 volatilization and biodegradation.[6]
- Biotic Degradation: Biodegradation is a critical process for the natural attenuation of vinyl chloride in the subsurface. It can occur under both anaerobic and aerobic conditions.
 - Anaerobic Biodegradation: Vinyl chloride is often formed as an intermediate product during the anaerobic reductive dechlorination of more highly chlorinated solvents like PCE and TCE.[16][17] Under the right conditions, anaerobic microorganisms can further dechlorinate vinyl chloride to non-toxic ethene.[16][17] However, this final step can be slow, sometimes leading to the accumulation of vinyl chloride in groundwater.[7]
 - Aerobic Biodegradation: In the presence of oxygen, even at low levels, vinyl chloride can be readily degraded by microorganisms.[16][18] This process is often cometabolic, where the microbes degrading the vinyl chloride use another compound as their primary energy source.[19] Aerobic biodegradation is generally much faster than anaerobic degradation and can be a highly effective removal mechanism at the fringes of anaerobic plumes where oxygen is present.[16][18]





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Diagram 2: Primary biotic degradation pathways for vinyl chloride.

Experimental Protocols Analysis of Vinyl Chloride in Environmental Samples

Accurate quantification of **vinyl chloride** is essential for assessing its environmental fate. Gas chromatography (GC) is the standard analytical technique.

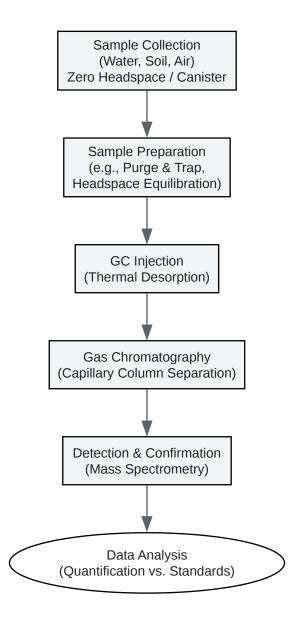
• Principle: Due to its volatility, **vinyl chloride** is typically analyzed using headspace or purgeand-trap sample introduction methods coupled with GC. The separated compound is then



detected using a flame ionization detector (FID), electron capture detector (ECD), or a mass spectrometer (MS) for confirmation.[20]

- Methodology for Water Samples (Purge-and-Trap GC/MS):
 - Sample Collection: Collect water samples in 40-mL glass vials with zero headspace to prevent volatilization.[21] Samples should be preserved with a dechlorinating agent if residual chlorine is present and kept refrigerated (e.g., 4°C) until analysis.[21]
 - Purging: An inert gas (e.g., helium) is bubbled through a measured volume of the water sample. Volatile compounds, including **vinyl chloride**, are partitioned from the water into the gas phase.
 - Trapping: The gas stream is passed through a sorbent trap (e.g., Tenax-GC), which captures the volatile organic compounds.
 - Desorption and Analysis: The trap is rapidly heated, and the desorbed compounds are backflushed with inert gas into the GC column. The GC separates the compounds, which are then identified and quantified by the MS.
- Methodology for Air Samples:
 - Sample Collection: Air samples can be collected in summa canisters or on sorbent tubes.
 - Analysis: For canisters, a sample volume is withdrawn and injected into the GC system.
 For sorbent tubes, thermal desorption is used to introduce the sample into the GC.
- Methodology for Soil Samples:
 - Sample Collection: Soil samples are collected in vials, often with a preservative like methanol, to extract the volatile compounds.
 - Analysis: A portion of the methanol extract or a soil-water slurry is analyzed using the purge-and-trap or headspace method described for water samples.





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Diagram 3: General experimental workflow for vinyl chloride analysis.

Protocol for Biodegradation Microcosm Studies

Microcosm studies are used to assess the potential for **vinyl chloride** biodegradation at a specific site.

- Objective: To determine the rate of **vinyl chloride** degradation in site-specific soil and groundwater under controlled laboratory conditions.
- · Methodology:



- Material Collection: Collect representative groundwater and soil/sediment from the contaminated site, ensuring minimal disturbance and preservation of the native microbial community.
- Microcosm Setup: In an anaerobic chamber (for anaerobic studies) or on a lab bench (for aerobic studies), dispense known amounts of site soil/sediment and groundwater into replicate serum bottles.
- Treatments: Include several treatment groups:
 - Live Treatment: Site soil and groundwater.
 - Killed Control: Sterilized (e.g., autoclaved or poisoned) site soil and groundwater to account for abiotic losses.
 - Nutrient Amendments (Optional): Test the effect of adding electron donors (for anaerobic studies) or acceptors (e.g., oxygen for aerobic studies).
- Spiking: Seal the bottles with Teflon-lined septa and crimp caps. Spike each bottle with a known amount of vinyl chloride to achieve the desired initial concentration.
- Incubation: Incubate the microcosms in the dark at a temperature representative of the insitu groundwater conditions.
- Monitoring: Periodically, sacrifice replicate bottles from each treatment group. Analyze the
 headspace or aqueous phase for the concentration of vinyl chloride and its potential
 degradation products (e.g., ethene).
- Data Analysis: Plot the concentration of vinyl chloride over time for each treatment. A
 significantly faster decline in concentration in the live treatments compared to the killed
 controls indicates biodegradation. Calculate the biodegradation rate constant from the
 concentration data.

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